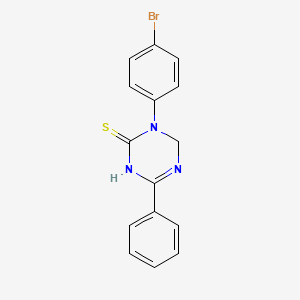
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE is a heterocyclic compound that contains a triazine ring with a bromophenyl and a phenyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE typically involves the reaction of 4-bromobenzaldehyde with thiourea and benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the triazine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate or primary amines can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminophenyl derivative, while oxidation might produce a sulfone derivative.
Applications De Recherche Scientifique
Mécanisme D'action
The exact mechanism of action for 3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazine and phenyl groups. These interactions can disrupt normal cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound also contains a bromophenyl group and has been studied for its liquid crystalline properties.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its neurotoxic potential and effects on acetylcholinesterase activity.
2-Amino-4-(4-bromophenyl)thiazole: Used in the synthesis of various biologically active compounds.
Uniqueness
3-(4-BROMOPHENYL)-6-PHENYL-1,2,3,4-TETRAHYDRO-1,3,5-TRIAZINE-2-THIONE is unique due to its specific triazine-thione structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H12BrN3S |
|---|---|
Poids moléculaire |
346.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-6-phenyl-1,4-dihydro-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C15H12BrN3S/c16-12-6-8-13(9-7-12)19-10-17-14(18-15(19)20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,18,20) |
Clé InChI |
YDFYWPBKXIXYRB-UHFFFAOYSA-N |
SMILES canonique |
C1N=C(NC(=S)N1C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















